molecular formula C13H12O2 B14180400 3-(2H-1-Benzopyran-2-ylidene)butan-2-one CAS No. 925436-67-5

3-(2H-1-Benzopyran-2-ylidene)butan-2-one

Cat. No.: B14180400
CAS No.: 925436-67-5
M. Wt: 200.23 g/mol
InChI Key: GNFBBNJWZAGOKN-UHFFFAOYSA-N
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Description

3-(2H-1-Benzopyran-2-ylidene)butan-2-one is a chemical compound that belongs to the class of benzopyran derivatives. . This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butanone moiety.

Preparation Methods

The synthesis of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with a suitable butanone derivative under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and scalability .

Chemical Reactions Analysis

3-(2H-1-Benzopyran-2-ylidene)butan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

925436-67-5

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-chromen-2-ylidenebutan-2-one

InChI

InChI=1S/C13H12O2/c1-9(10(2)14)12-8-7-11-5-3-4-6-13(11)15-12/h3-8H,1-2H3

InChI Key

GNFBBNJWZAGOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC2=CC=CC=C2O1)C(=O)C

Origin of Product

United States

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